3-Fluorophthalic acid

Descripción general

Descripción

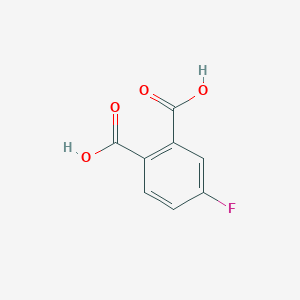

3-Fluorophthalic acid (3-FPA, C₈H₅FO₄, CAS 1583-67-1) is a fluorinated derivative of phthalic acid, where a fluorine atom substitutes the hydrogen at the 3-position of the benzene ring. This structural modification significantly alters its physicochemical properties, including acidity, solubility, and thermal stability, compared to non-fluorinated analogs. 3-FPA is widely used as a precursor in organic synthesis, particularly for PROTACs (Proteolysis-Targeting Chimeras) and metal-organic frameworks (MOFs) . Its anhydride form, 3-fluorophthalic anhydride (CAS 1583-67-1), is commercially available and serves as a critical building block in pharmaceutical and materials chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophthalic acid typically involves the following steps :

Starting Material: 3-Nitrophthalic acid is used as the starting material.

Dehydration: The 3-Nitrophthalic acid is dehydrated using acetyl chloride as a solvent.

Denitration and Fluorination: Potassium fluoride is used for the denitration and fluorination process.

Byproduct Removal: Thionyl chloride is added to remove byproducts generated during the fluorination process.

Purification: The final product, this compound, is purified by adjusting the pH to separate it from the solvent.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Esterification: Reaction with alcohols to form esters.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Esterification: Alcohols and acid catalysts like sulfuric acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Various substituted phthalic acids.

Esterification: Esters of this compound.

Reduction: 3-Fluorobenzyl alcohol.

Aplicaciones Científicas De Investigación

Synthesis of Coordination Compounds

3-Fluorophthalic acid serves as a ligand in the formation of coordination complexes with transition metals. Research has demonstrated its ability to form stable complexes, which exhibit interesting luminescent properties.

Case Study: Lead(II) Coordination Frameworks

A study reported the hydrothermal synthesis of lead(II) coordination frameworks using this compound. The resulting complexes were characterized by their crystal structures and luminescence properties, indicating potential applications in optoelectronic devices .

Pharmaceutical Applications

This compound derivatives have been explored for their biological activities. Notably, they are used in the synthesis of various pharmaceutical compounds.

Case Study: Antiviral Properties

Recent research highlighted the use of 3-fluorophthalic anhydride in synthesizing phthalimide derivatives that exhibit antiviral activity against viruses such as dengue and herpes. These compounds were shown to have effective inhibitory concentrations, suggesting their potential as therapeutic agents .

Material Science

The compound is also utilized in the development of advanced materials, particularly in polymer science.

Application: Polymeric Films

3-Fluorophthalic anhydride, derived from this compound, is employed in producing polyether imides known for their excellent mechanical properties and thermal stability. These materials find applications in electronics and aerospace industries due to their superior dimensional stability and low moisture absorption .

Environmental Applications

Research indicates that this compound can be involved in environmental remediation processes. Its derivatives are being studied for their ability to degrade pollutants effectively.

Case Study: Degradation Studies

Studies have shown that certain derivatives of this compound can catalyze the breakdown of environmental contaminants, demonstrating potential uses in green chemistry initiatives aimed at reducing pollution .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Fluorophthalic acid involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the reactivity and stability of the molecule, making it a valuable intermediate in organic synthesis. The carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different chemical environments.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The position and number of fluorine substituents on the phthalic acid backbone influence reactivity and stability. Key analogs include:

Key Observations :

- Thermal Stability : Fluorination enhances thermal resistance. TFPA (tetrafluorinated) exhibits the highest decomposition temperature (>300°C), making it suitable for high-performance polymers .

- Acidity: 3-FPA (pKa₁ ~2.8) is more acidic than non-fluorinated phthalic acid (pKa₁ ~2.9) due to fluorine’s electron-withdrawing effect.

- Solubility : 3-FPA is sparingly soluble in water (<1 g/L at 25°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO), which is critical for MOF synthesis .

Decarboxylation Behavior

Bacterial decarboxylation studies revealed:

- 3-FPA → 2- and 3-fluorobenzoic acids (Bacillus sp. strain FO) .

- 4-Chlorophthalic acid → 3-chlorobenzoic acid, highlighting positional effects on metabolic pathways .

Research Findings and Data Tables

PROTAC Degradation Efficiency

| PROTAC | Target Protein | DC₅₀ (nM) | Linker Length | Reference |

|---|---|---|---|---|

| SDL-1 (11a) | STAT3 | 50 | Ethylene | |

| PROTAC2 | H-PGDS | 120 | PEG3 |

Note: Ethylene linkers from 3-FPA derivatives enhance cellular permeability, reducing DC₅₀ values .

Thermal Stability Comparison

| Compound | Td (°C) | Tm (°C) | Application Context |

|---|---|---|---|

| This compound | 250 | 215 | PROTAC linkers |

| Tetrafluorophthalic acid | 320 | 280 | High-temperature coatings |

Actividad Biológica

3-Fluorophthalic acid is a fluorinated derivative of phthalic acid, a compound widely used in the synthesis of various chemicals and materials. Its unique chemical structure imparts distinct biological activities that have garnered attention in recent research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound (CHOF) is characterized by the presence of a fluorine atom at the 3-position of the phthalic acid structure. This modification can influence its solubility, reactivity, and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its efficacy against various bacterial strains. The compound's activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 50 µg/mL | Membrane disruption |

| Staphylococcus aureus | 30 µg/mL | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | 40 µg/mL | Metabolic interference |

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that it may inhibit viral replication through mechanisms similar to those observed in other fluorinated compounds, which often exhibit enhanced binding affinity to viral proteins.

Case Study: Antiviral Efficacy Against SARS-CoV

A study demonstrated that derivatives of phthalic acid, including this compound, showed significant antiviral activity against SARS-CoV. The compound was found to reduce viral titers effectively in vitro, suggesting potential for further development as an antiviral agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial and viral metabolism.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in microbial cells, leading to cell death.

Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Studies : A systematic review highlighted its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Research : In vitro assays revealed that this compound significantly inhibited the replication of certain viruses, including coronaviruses .

- Cytotoxicity Assessments : Evaluations showed that while the compound exhibits antimicrobial properties, it also has a cytotoxic effect on mammalian cells at higher concentrations, necessitating further investigation into its safety profile .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the purity and structural integrity of 3-fluorophthalic acid in synthetic chemistry research?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid and fluorine substituents), and X-ray crystallography for definitive structural elucidation. Cross-validate results with literature-reported spectral data . For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection, ensuring retention times match certified reference standards.

Q. How can researchers design a synthesis protocol for this compound that minimizes fluorination side reactions?

- Methodology : Optimize reaction conditions by controlling temperature (e.g., <100°C to avoid thermal decomposition) and using anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis. Monitor fluorination efficiency via kinetic studies using gas chromatography-mass spectrometry (GC-MS) to track intermediate formation. Include quenching steps with aqueous NaHCO₃ to neutralize excess fluorinating agents, followed by recrystallization from ethanol/water mixtures to isolate the product .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?

- Methodology : Test polar aprotic solvents (e.g., dimethyl sulfoxide or acetone) mixed with water in varying ratios. Monitor crystal growth under slow evaporation conditions. Characterize crystallinity via powder X-ray diffraction (PXRD) and compare with simulated patterns from single-crystal data .

Advanced Research Questions

Q. What methodological considerations are critical when analyzing the coordination behavior of this compound in transition metal-organic frameworks (MOFs)?

- Methodology : Use single-crystal X-ray diffraction to determine bond lengths and angles between the fluorine atom and metal centers (e.g., Cd or Co). For example, in Cd-based frameworks, bond distances for Cd-O (2.025–2.240 Å) and Cd-N (2.095–2.222 Å) provide insights into ligand flexibility and metal-ligand charge transfer. Pair crystallographic data with density functional theory (DFT) calculations to model electronic interactions .

Q. How should researchers address contradictions in reported crystallographic data for metal complexes derived from this compound?

- Methodology : Conduct systematic replications of prior syntheses under controlled conditions (e.g., pH, counterion selection). Use Rietveld refinement to resolve discrepancies in lattice parameters. Compare coordination geometries (e.g., octahedral vs. tetrahedral) across studies and correlate with synthetic variables like solvent polarity or temperature .

Q. What strategies can resolve conflicting reports on the thermal stability of this compound derivatives?

- Methodology : Perform thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) to assess decomposition pathways. Cross-reference differential scanning calorimetry (DSC) data with computational models (e.g., molecular dynamics simulations) to predict stability thresholds. Account for polymorphic variations by characterizing samples via PXRD before testing .

Q. How can researchers optimize reaction conditions for incorporating this compound into polymeric frameworks without ligand degradation?

- Methodology : Employ microwave-assisted synthesis to reduce reaction times and minimize thermal degradation. Monitor ligand integrity using in-situ Fourier-transform infrared (FTIR) spectroscopy. Adjust stoichiometric ratios (e.g., metal:ligand = 1:2) to favor stable coordination networks, as seen in Co-based frameworks with O/N donor sites .

Q. Methodological Frameworks for Data Interpretation

Q. What statistical approaches are suitable for analyzing clustered data in studies involving this compound bioactivity assays?

- Methodology : Apply mixed-effects models to account for nested observations (e.g., repeated measurements across cell lines). Use ANOVA with post-hoc Tukey tests to compare means across treatment groups. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests, respectively .

Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound derivatives?

- Methodology : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Provide detailed experimental protocols, including equipment specifications (e.g., Schlenk line for air-sensitive reactions).

- Report yields as molar percentages and purity metrics (e.g., HPLC area percentages).

- Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with CCDC accession numbers .

Q. Critical Analysis and Knowledge Gaps

Q. What are the understudied applications of this compound in photoluminescent materials?

- Methodology : Investigate ligand-to-metal charge transfer (LMCT) in lanthanide complexes using time-resolved fluorescence spectroscopy. Compare emission spectra of Eu³+ and Tb³+ complexes under UV excitation. Correlate quantum yields with structural parameters (e.g., ligand rigidity) from crystallographic data .

Q. How can computational chemistry enhance the design of this compound-based catalysts?

- Methodology : Use molecular docking simulations to predict binding affinities with enzymatic targets (e.g., hydrolases). Validate predictions with kinetic assays (e.g., Michaelis-Menten plots). Optimize fluorine substitution patterns via Hammett σ constants to balance electronic and steric effects .

Propiedades

IUPAC Name |

3-fluorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCQSMSCEJBIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935884 | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1583-67-1 | |

| Record name | 3-Fluorophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1583-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUOROPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N469ZY8M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.